molecular formula C10H16O2 B8816347 3,7-Dimethyl-2,6-octadienoic acid

3,7-Dimethyl-2,6-octadienoic acid

Cat. No.: B8816347
M. Wt: 168.23 g/mol
InChI Key: ZHYZQXUYZJNEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-2,6-octadienoic acid is an organic compound belonging to the class of acyclic monoterpenoids. It is commonly used in various chemical and industrial applications due to its unique structural properties and reactivity. This compound is known for its pleasant aroma and is often found in essential oils and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyl-2,6-octadienoic acid can be synthesized through several methods. One common synthetic route involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2,6-octadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethyl-2,6-octadienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2,6-octadienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Geranic Acid: A polyunsaturated fatty acid with similar structural features.

    Ethyl Geranate: An ester of geranic acid with similar chemical properties.

    Methyl (E)-3,7-dimethylocta-2,6-dienoate: Another ester with comparable reactivity.

Uniqueness

3,7-Dimethyl-2,6-octadienoic acid is unique due to its specific ester functional group and the presence of two methyl substituents, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienoic acid

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)

InChI Key

ZHYZQXUYZJNEHD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C

boiling_point

250.00 °C. @ 760.00 mm Hg

melting_point

21.00 °C. @ 760.00 mm Hg

physical_description

Liquid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 8, with the exception of using a substrate/catalyst ratio of 15, the hydrogenation of 3,7-dimethylocta-2,6-dienoic acid (E/Z≃7) was carried out at -23° C. under 130 psig of H2. The reaction was stopped after one week and there was obtained 1.41g. (94% yield) of a mixture of 65% 3,7-dimethyloct-6-enoic acid and 35% 3,7-dimethylocta-2,6-dienoic acid. The rotation of this mixture was [α]D25 +4.59° (c. 5.04, CHCl3) and of the methyl ester was [α]D25 +3.05° (c. 5.08, CHCl3). The nmr of the ester showed a 6:1 ratio of R to S enantiomers in the 3,7-dimethyloct-6-enoic acid. The optical purity calculated from the rotation of the acid is 69%, and the enantiomeric excess determined from the nmr of the ester is 71%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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